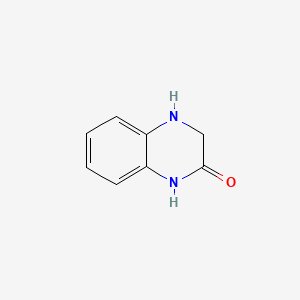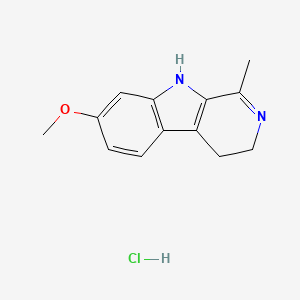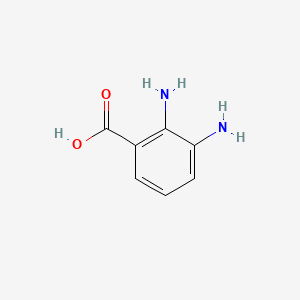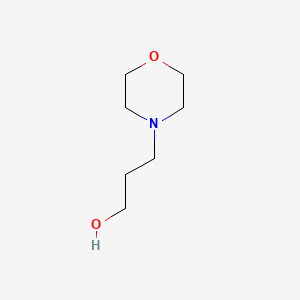
7-硝基-1,2,3,4-四氢喹啉
概述
描述
7-Nitro-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C9H10N2O2. It is a derivative of tetrahydroquinoline, characterized by the presence of a nitro group at the 7th position of the quinoline ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
科学研究应用
7-Nitro-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including dyes, pigments, and agrochemicals.
Biological Studies: Researchers use 7-Nitro-1,2,3,4-tetrahydroquinoline to study the effects of nitro-containing compounds on biological systems, including their interactions with enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
Target of Action
It is known that similar compounds, such as oxamniquine, have schistosomicidal activity against schistosoma mansoni .
Mode of Action
It is suggested that oxamniquine, a similar compound, causes the parasitic worms to shift from the mesenteric veins to the liver, where the male worms are retained .
Biochemical Pathways
It is known that similar compounds can affect various infective pathogens and neurodegenerative disorders .
Result of Action
It is known that similar compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
生化分析
Biochemical Properties
7-Nitro-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with NADPH-generating enzymes, which are crucial for maintaining cellular redox balance . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism.
Cellular Effects
The effects of 7-Nitro-1,2,3,4-tetrahydroquinoline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, derivatives of 7-Nitro-1,2,3,4-tetrahydroquinoline have been found to inhibit colony formation and the expression of oncogenes . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 7-Nitro-1,2,3,4-tetrahydroquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor (ROR), which plays a role in the regulation of gene expression . This binding interaction can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitro-1,2,3,4-tetrahydroquinoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in vitro or in vivo can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Nitro-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the inhibition of tumor growth in prostate cancer models . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
7-Nitro-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it has been shown to affect the activity of NADPH-generating enzymes, which are crucial for maintaining cellular redox balance . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7-Nitro-1,2,3,4-tetrahydroquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these processes is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 7-Nitro-1,2,3,4-tetrahydroquinoline is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline typically involves the nitration of 1,2,3,4-tetrahydroquinoline. One common method includes the following steps:
Nitration: 1,2,3,4-tetrahydroquinoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 7th position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 7-Nitro-1,2,3,4-tetrahydroquinoline.
Industrial Production Methods
In an industrial setting, the production of 7-Nitro-1,2,3,4-tetrahydroquinoline may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-Nitro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 7-Amino-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Oxidation: Quinoline derivatives.
相似化合物的比较
Similar Compounds
- 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
- 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydroquinoline
Uniqueness
7-Nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of the nitro group at the 7th position, which imparts distinct chemical and biological properties. Compared to its analogs, the nitro group enhances its reactivity and potential for bioreduction, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
7-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWMGHRLUYADNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291260 | |
| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30450-62-5 | |
| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Nitro-1,2,3,4-tetrahydroquinoline as a chemical intermediate?
A1: 7-Nitro-1,2,3,4-tetrahydroquinoline serves as a crucial building block in synthesizing various fine chemicals, particularly pharmaceuticals. Its structure allows for modifications that lead to compounds with diverse biological activities. []
Q2: Can you describe the metabolic pathway of a schistosomicide derived from 7-Nitro-1,2,3,4-tetrahydroquinoline?
A2: Research on 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883), a schistosomicide, reveals its primary metabolic pathway involves oxidation. In various species, including mice, rats, rabbits, and monkeys, UK 3883 is metabolized into its 6-hydroxymethyl analogue, known as oxamniquine. This metabolite exhibits higher schistosomicidal activity compared to the parent drug. Further oxidation at the 6-position leads to the formation of a carboxylic acid derivative, identified as the major urinary metabolite in all tested species. Additionally, oxidation of the alkylaminoalkyl side chain produces another carboxylic acid metabolite, observed in all species except rats. []
Q3: How does oxamniquine, a derivative of 7-Nitro-1,2,3,4-tetrahydroquinoline, exert its schistosomicidal effect?
A3: While oxamniquine's exact mechanism of action remains unclear, studies suggest it targets the parasite's DNA. It is proposed that oxamniquine undergoes enzymatic activation within the parasite, leading to the formation of reactive metabolites. These metabolites then interact with the parasite's DNA, causing damage and ultimately leading to parasite death. []
Q4: Are there any known instances of species differences in the metabolism of 7-Nitro-1,2,3,4-tetrahydroquinoline derivatives?
A4: Yes, a notable difference exists in the metabolism of the schistosomicide 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883) between rats and other species. While most species produce a 2-carboxylic acid metabolite through side-chain oxidation, rats metabolize the side chain into an alcohol. This alcohol is then excreted in the bile as a glucuronide conjugate. [, ]
Q5: What is the significance of the gut wall in the metabolism of oxamniquine?
A6: The gut wall plays a crucial role in oxamniquine metabolism. Studies using a dog intestinal preparation revealed significant conversion of oxamniquine to 2-isopropylaminomethyl-7-nitro-1,2,3,4,-tetrahydroquinoline-6-carboxylic acid before or during absorption. This finding suggests that enzymes within the gut wall contribute considerably to oxamniquine's first-pass metabolism. Interestingly, pretreatment with enzyme inhibitors like pyrazole, erythromycin, or gentamicin did not significantly affect this oxidation process. []
Q6: Can you describe the structural characteristics of 7-Nitro-1,2,3,4-tetrahydroquinoline?
A7: 7-Nitro-1,2,3,4-tetrahydroquinoline (C9H10N2O2) exhibits a distinct molecular conformation. The tetrahydropyridine ring adopts an envelope conformation, while the rest of the molecule, excluding the envelope flap carbon atom and hydrogen atoms, remains largely planar. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)











